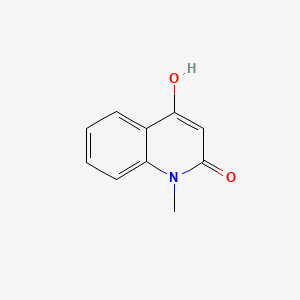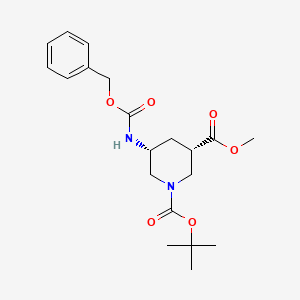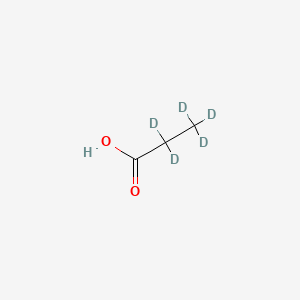
プロピオン酸-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic-d5 acid, also known as Propionic-d5 acid, is a useful research compound. Its molecular formula is C3H6O2 and its molecular weight is 79.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propionic-d5 acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionic-d5 acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
食品産業
プロピオン酸とその誘導体は、食品添加物として「一般的に安全と認められている」と考えられています。 . それらは、食品の収穫前および収穫後のサルモネラ属、大腸菌O157:H7、リステリア・モノサイトゲネスなどの微生物による汚染を制御するための抗菌剤として広く使用されています。 .
抗炎症剤
プロピオン酸は、抗炎症剤として使用されます。 . それは細胞膜を通過して細胞質に到達し、プロトンを放出し、細胞膜全体でpH勾配を引き起こし、栄養分の移動とカビ、酵母、バクテリアの成長に悪影響を与えます。 .
除草剤
プロピオン酸は除草剤として使用されます。 . それは、幅広い産業用途を持つ最も重要な化学中間体の1つです。 .
人工フレーバー
プロピオン酸は、さまざまな産業用途で人工フレーバーとして使用されます。 . それは、プロピオニバクテリウム属と一部の嫌気性細菌を使用して生物学的経路によって生成されます。 .
動物飼料
プロピオン酸は、動物飼料の抗菌剤として広く使用されています。 . それは、有害なバクテリアやカビの成長を抑制し、動物の健康と幸福を確保するのに役立ちます。
作用機序
Target of Action
Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5 , is a short-chain fatty acid . It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility .
Mode of Action
Propionic-d5 acid acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41 . It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41 . This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils .
生化学分析
Biochemical Properties
Propionic-d5 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of microbial fermentation, Propionic-d5 acid can be produced by Propionibacterium and some anaerobic bacteria .
Cellular Effects
The effects of Propionic-d5 acid on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid can pass through a cell membrane into the cytoplasm, releasing protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Subcellular Localization
Therefore, it’s always a good idea to consult the latest research for the most accurate and up-to-date information .
特性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731121 |
Source


|
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60153-92-6 |
Source


|
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60153-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
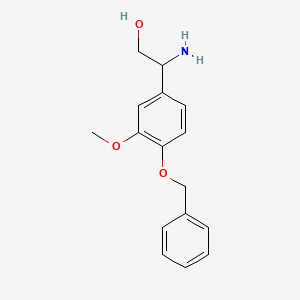
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

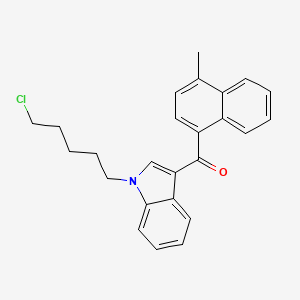
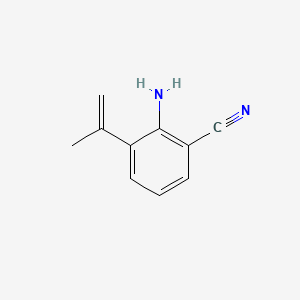
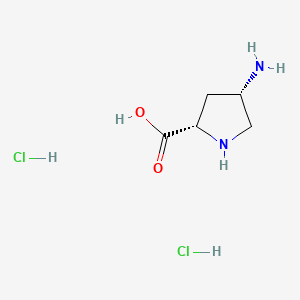
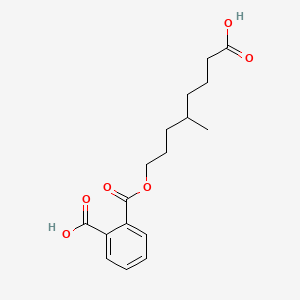

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
